Phosphorus pentachloride

Beschreibung

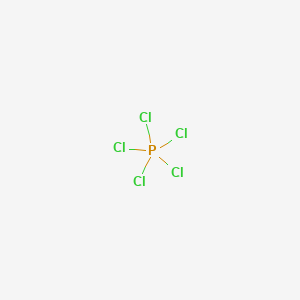

This compound is a phosphorus halide.

Eigenschaften

IUPAC Name |

pentachloro-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl5P/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZYTMXLRWXGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5P, PCl5 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus pentachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033896 | |

| Record name | Phosphorus pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus pentachloride is a greenish-yellow crystalline solid with an irritating odor. It is decomposed by water to form hydrochloric and phosphoric acid and heat. This heat may be sufficient to ignite surrounding combustible material. It is corrosive to metals and tissue. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation., Greenish-yellow crystalline solid with an irritating odor; [CAMEO], FUMING WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., White to pale-yellow, crystalline solid with a pungent, unpleasant odor. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

320 °F at 760 mmHg (EPA, 1998), 159 °C (sublimes), Sublimes | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Hygroscopic, Sol in carbon disulfide, carbon tetrachloride, Reacts with water; soluble in carbon disulfide, carbon tetrachloride, Solubility in water: reaction, Reacts | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.6 (NIOSH, 2023) - Denser than water; will sink, 2.114 g/cu cm at 25.15 °C, Relative density (water = 1): 1.6, 3.60 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.2 (Air = 1), Relative vapor density (air = 1): 7.2 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 131.9 °F (EPA, 1998), 0.01 [mmHg], VP: 1 mm Hg at 55.5 °C (132 °F), 1.6 Pa (0.012 mm Hg) at 20 °C, Vapor pressure, Pa at 55.5 °C: 133, (132 °F): 1 mmHg | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White to pale yellow crystalline mass, Tetragonal crystals, White to pale-yellow, crystalline solid. | |

CAS No. |

10026-13-8 | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EX753TYDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorane, pentachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

(decomposes) 298 °F (under pressure) sublimes at about 212 °F without melting (EPA, 1998), 160.5 °C /freezing point/, Melting point = 148 °C (under pressure); sublimes near 100 °C without melting, 324 °F (Sublimes) | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS PENTACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphorus pentachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0509.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Phosphorus pentachloride synthesis from phosphorus trichloride

An In-depth Technical Guide to the Synthesis of Phosphorus Pentachloride from Phosphorus Trichloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PCl₅) is a pivotal reagent in the chemical and pharmaceutical industries, primarily utilized for its potent chlorinating capabilities.[1][2] It serves as a critical intermediate in the synthesis of a wide array of compounds, including acyl chlorides, alkyl chlorides, and various active pharmaceutical ingredients like antibiotics.[2] The principal industrial method for its production involves the direct chlorination of phosphorus trichloride (PCl₃).[3][4] This guide provides a comprehensive technical overview of this synthesis, detailing the underlying chemical principles, various manufacturing protocols, quantitative process data, and essential safety considerations.

Reaction Fundamentals

The synthesis is based on the reversible and highly exothermic reaction between liquid or vaporous phosphorus trichloride and chlorine gas (Cl₂).[1][3]

Chemical Equation: PCl₃ (l) + Cl₂ (g) ⇌ PCl₅ (s)

Thermodynamics: The forward reaction is exothermic, with a standard enthalpy of reaction (ΔH) of approximately -124 kJ/mol.[3] This significant heat release requires careful temperature management during production to prevent unwanted side reactions and control the process.[5] The reverse reaction, the decomposition of PCl₅ into PCl₃ and Cl₂, is an endothermic process.[6][7]

Chemical Equilibrium: The reaction exists in a state of equilibrium. At elevated temperatures, this compound dissociates back into phosphorus trichloride and chlorine.[3] For instance, at 180°C, the degree of dissociation is approximately 40%.[3] This equilibrium is a critical factor in the design of synthesis and purification processes, as controlling temperature and reactant concentrations can shift the equilibrium to favor product formation, in accordance with Le Châtelier's principle.[6][7]

Synthesis Methodologies

Industrially, the synthesis of PCl₅ from PCl₃ is accomplished through several methods, primarily differing in their continuity and the phase of the reaction medium.

Batch Chlorination in Liquid PCl₃

This is a common discontinuous method where chlorine gas is bubbled through liquid phosphorus trichloride with stirring.[8] As the reaction proceeds, the exothermic heat causes some PCl₃ to evaporate, while the solid PCl₅ product precipitates, forming a slurry or "crystal sludge".[8][9] The process is continued until the PCl₃ is consumed. A key challenge with this method is that the discharge of the solid granules or crystal slurry can lead to blockages, making continuous operation difficult.[8]

Continuous Synthesis in Molten PCl₅

To overcome the limitations of batch processes, a continuous method was developed. This process involves reacting gaseous chlorine and liquid phosphorus trichloride in a medium of molten this compound.[8] The reaction is conducted at elevated temperatures (160°C to 250°C) and pressures (1.05 to 30 bars), conditions under which PCl₅ exists as a liquid melt.[8] This allows for the continuous introduction of reactants and the continuous removal of the molten PCl₅ product, making it a highly efficient industrial process.[8]

Two-Stage Synthesis Process

A more refined approach involves a two-stage reaction to produce a highly pure, free-flowing crystalline powder.[9]

-

Stage 1: Phosphorus trichloride is reacted with a substoichiometric amount of chlorine (0.1 to 0.999 molar equivalents) at a temperature between 0°C and 150°C. This produces a crystal sludge composed of PCl₅ crystals suspended in unreacted PCl₃.[9][10]

-

Stage 2: The resulting sludge is then treated with an excess of chlorine to convert the remaining PCl₃ into PCl₅, yielding the final high-purity product.[9]

Experimental Protocols

Protocol 1: Continuous Synthesis in a Molten PCl₅ Medium

This protocol is adapted from a patented industrial process.[8]

Objective: To continuously manufacture PCl₅ by reacting PCl₃ and Cl₂ in a molten PCl₅ medium.

Apparatus: A 1-liter stainless steel stirring autoclave equipped with heating/cooling jacket, inlets for PCl₃ and chlorine, manometer, thermometer, and a bottom discharge valve.

Procedure:

-

Pre-charge the autoclave with 630 g of solid this compound.

-

Seal the autoclave and heat it to 180°C using a hot oil circulator to melt the PCl₅.

-

Continuously introduce liquid phosphorus trichloride into the molten PCl₅ at a rate of approximately 200 ml/h using a diaphragm dosage pump.

-

Simultaneously, feed chlorine gas from a cylinder to maintain a constant pressure of 5 to 6 bars within the reactor.

-

The exothermic reaction will cause the internal temperature to rise to 200-210°C. This temperature should be maintained by regulating the heating/cooling jacket.

-

Continuously remove the molten PCl₅ product from the bottom valve at a rate corresponding to the reactant feed rate (approximately 300 ml/h) to maintain a constant level in the reactor.

-

The collected molten product solidifies upon cooling.

Purification: The product is obtained at high purity (>99%) directly from this process, though it may contain small residual amounts of PCl₃ (e.g., 0.4-0.65%).[8]

Protocol 2: Two-Stage Batch Synthesis

This protocol is based on a process designed for producing high-purity, free-flowing PCl₅ powder.[10]

Objective: To synthesize PCl₅ by first creating a PCl₅/PCl₃ slurry, followed by complete chlorination.

Apparatus: A suitable glass reaction vessel with a stirrer, cooling bath, chlorine inlet, and a means for separating solid and liquid phases (e.g., a filter).

Procedure:

-

Stage 1 (Partial Chlorination):

-

Charge the reaction vessel with liquid phosphorus trichloride.

-

Begin bubbling chlorine gas into the liquid PCl₃. The quantity of chlorine should be substoichiometric to the PCl₃.

-

The temperature of the exothermic reaction will rise. Maintain the reaction temperature between 74°C and 89°C.

-

After the chlorine addition is complete, cool the resulting solution to 20°C with agitation. This will cause PCl₅ to crystallize, forming a solid mass within the remaining PCl₃ mother liquor.

-

-

Stage 2 (Final Chlorination & Purification):

-

Separate the solid PCl₅ cake from the liquid PCl₃ mother liquor via filtration.

-

Transfer the raw PCl₅ cake to a separate flask.

-

Gently agitate the cake in a stream of dry chlorine gas. An exothermic reaction will occur as the residual PCl₃ is converted to PCl₅. Continue until the exotherm ceases (e.g., temperature rises from 23°C to 52°C and then stabilizes).[10]

-

Evacuate the excess chlorine atmosphere and rinse the final product with dry air to obtain a fine, free-flowing powder.

-

Quantitative Data Presentation

The following tables summarize key quantitative data from the described synthesis processes.

Table 1: Reaction Conditions for Continuous Molten PCl₅ Synthesis[8]

| Parameter | Value |

|---|---|

| Reaction Temperature | 160°C - 250°C (195°C - 210°C preferred) |

| Reaction Pressure | 1.05 - 30 bars (5 - 6 bars typical) |

| PCl₃ Feed Rate | ~200 - 2,265 ml/h (Example dependent) |

| PCl₅ Removal Rate | ~300 - 950 ml/h (Example dependent) |

| Final Product Purity | >99% |

| PCl₃ Impurity | 0.4% - 0.65% |

| Yield | ~96% (Losses attributed to evaporation) |

Table 2: Conditions for Two-Stage PCl₅ Synthesis[9][10]

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Chlorine Stoichiometry | 0.1 - 0.999 mole per mole of PCl₃ | Excess |

| Reaction Temperature | 0°C - 150°C (75°C - 90°C preferred) | 0°C - 150°C (30°C - 100°C preferred) |

| Crystallization Temp. | 15°C - 30°C | N/A |

| Reaction Pressure | 0.1 - 10 bars (0.5 - 1.5 bars preferred) | 0.1 - 10 bars (0.5 - 1.5 bars preferred) |

| Final PCl₃ Impurity | N/A | 0.13% |

Visualization of Pathways and Workflows

Core Reaction Pathway

Caption: Reversible, exothermic synthesis of PCl₅ from PCl₃ and Cl₂.

Experimental Workflow: Continuous Molten PCl₅ Process

Caption: Workflow for the continuous synthesis of PCl₅ in a molten medium.

Experimental Workflow: Two-Stage Synthesis Process

Caption: Workflow for the two-stage synthesis of high-purity PCl₅.

Safety and Handling

The synthesis of this compound involves highly hazardous materials that demand strict safety protocols.[5]

-

Hazardous Materials:

-

Phosphorus Trichloride (PCl₃): A toxic, corrosive liquid that reacts violently with water.[11]

-

Chlorine (Cl₂): A toxic and corrosive gas that can be lethal upon inhalation.[5]

-

This compound (PCl₅): A toxic and corrosive solid.[1] It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas and phosphoric acid.[1][3][12] Inhalation can be fatal.[13]

-

-

Required Precautions:

-

Ventilation: All operations must be conducted in a well-ventilated fume hood or a closed system to prevent exposure to toxic fumes and gases.[5][12]

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant suit.[5][14] Respiratory protection is essential.[13][14]

-

Moisture Control: The entire apparatus must be scrupulously dry. PCl₅ is extremely sensitive to moisture and will readily hydrolyze.[2][15] Storage should be in tightly sealed containers in a cool, dry, and well-ventilated area.[2][13]

-

Emergency Procedures: In case of exposure, immediate medical attention is critical.[1] Skin or eye contact requires immediate and thorough rinsing with water, after which medical help should be sought.[13] Dry powder is a suitable extinguishing media for fires; water must be avoided.[13]

-

Conclusion

The synthesis of this compound from phosphorus trichloride is a well-established and highly exothermic process fundamental to the chemical industry. While traditional batch methods are effective, continuous processes operating in a molten PCl₅ medium offer significant advantages in efficiency and throughput for large-scale industrial production. For applications demanding exceptional purity and specific physical properties like free-flowing powders, two-stage synthesis methods provide superior control over the final product. Regardless of the method, the extreme toxicity and reactivity of all involved chemicals necessitate rigorous adherence to safety protocols to ensure the protection of personnel and the environment.

References

- 1. Unveiling the Secrets of this compound: AChemist's Guide to Its Power and Applications - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 2. Scimplify Blogs | this compound – Emerging Trends, Opportunities & Applications [scimplify.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the manufacturing reaction of PCl5? | Filo [askfilo.com]

- 5. coherentmarketinsights.com [coherentmarketinsights.com]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. US4265865A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 9. CA1153534A - Process for the preparation of phosphorus pentachloride - Google Patents [patents.google.com]

- 10. US3995013A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]

- 12. Page loading... [guidechem.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 15. This compound - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Molecular Geometry and Hybridization of Phosphorus Pentachloride (PCl₅)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, bonding, and hybridization of Phosphorus Pentachloride (PCl₅), a versatile chlorinating agent with significant applications in chemical synthesis. Understanding its structural nuances is critical for predicting its reactivity and optimizing its use in various synthetic protocols, including those relevant to drug development.

Theoretical Framework: VSEPR and Hybridization

The molecular architecture of PCl₅ in the gaseous phase is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization principles.

VSEPR Theory Application

VSEPR theory posits that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to minimize these repulsions, thereby determining the molecule's geometry.[1][2]

The determination process for PCl₅ is as follows:

-

Central Atom Identification : Phosphorus (P) is the central atom as it is less electronegative than Chlorine (Cl).[1]

-

Valence Electron Count : Phosphorus (Group 15) contributes 5 valence electrons, and each of the five Chlorine (Group 17) atoms contributes 7, for a total of 40 valence electrons.[3][4]

-

Lewis Structure and Steric Number : The Lewis structure shows the central phosphorus atom forming single bonds with five chlorine atoms.[5] There are no lone pairs on the phosphorus atom.[6][7] The steric number is therefore 5 (5 bonding pairs + 0 lone pairs).

-

AXN Notation : Based on the steric number, the AXN notation is AX₅.[3][5]

-

Predicted Geometry : For an AX₅ molecule, VSEPR theory predicts a trigonal bipyramidal geometry to maximize the distance between the five bonding electron pairs.[1][5][6][7]

Caption: Logical workflow for determining PCl₅ geometry using VSEPR theory.

sp³d Hybridization

To accommodate five sigma bonds, the phosphorus atom undergoes sp³d hybridization.[8][9] The ground state electronic configuration of phosphorus is [Ne] 3s²3p³.[1][9] To form five bonds, one electron from the 3s orbital is promoted to an empty 3d orbital.[10] The one 3s, three 3p, and one 3d orbital then intermix to form five equivalent sp³d hybrid orbitals, which arrange themselves in a trigonal bipyramidal geometry.[10][11][12] Each of these hybrid orbitals overlaps with a 3p orbital from a chlorine atom to form five P-Cl sigma bonds.[11]

Molecular Geometry and Bond Parameters

The trigonal bipyramidal structure of PCl₅ is non-uniform, featuring two distinct types of positions and bond parameters.[8][11]

-

Equatorial Positions : Three chlorine atoms lie in a single plane at 120° angles to each other.[2][8] These are known as the equatorial bonds.

-

Axial Positions : Two chlorine atoms are positioned above and below this equatorial plane, at a 90° angle to it.[2][8] These are the axial bonds. The angle between the two axial bonds is 180°.[5]

A critical feature of this geometry is that the axial and equatorial bonds are not identical. The axial bond pairs experience more repulsive interaction from the three equatorial bond pairs (three 90° repulsions) than the equatorial bond pairs experience from each other (two 90° and two 120° repulsions).[11] This increased repulsion forces the axial bonds to be slightly longer and consequently weaker than the equatorial bonds.[11]

Caption: Trigonal bipyramidal geometry of PCl₅ showing axial and equatorial bonds.

Quantitative Structural Data

The structural parameters of PCl₅ have been precisely determined through experimental techniques. The data varies significantly between the gaseous and solid states.

| Parameter | Gaseous Phase (PCl₅) | Solid Phase ([PCl₄]⁺[PCl₆]⁻) |

| Central Atom Hybridization | P: sp³d | [PCl₄]⁺: sp³ [PCl₆]⁻: sp³d² |

| Molecular Geometry | Trigonal Bipyramidal | [PCl₄]⁺: Tetrahedral [PCl₆]⁻: Octahedral |

| P-Cl Axial Bond Length | 2.124 Å | N/A |

| P-Cl Equatorial Bond Length | 2.020 Å | N/A |

| [PCl₄]⁺ Bond Length | N/A | 1.94 Å |

| [PCl₆]⁻ Bond Length | N/A | 2.14 - 2.19 Å |

| Axial-Equatorial Bond Angle | 90° | N/A |

| Equatorial-Equatorial Angle | 120° | N/A |

| Axial-Axial Bond Angle | 180° | N/A |

| [PCl₄]⁺ Bond Angle | N/A | 109.5° |

| [PCl₆]⁻ Bond Angle | N/A | 90° |

Data for the gaseous phase was obtained via electron diffraction.[8] Data for the solid phase was obtained via X-ray crystallography.[6]

Experimental Protocols for Structure Determination

Gas-Phase Electron Diffraction

The molecular structure of gaseous PCl₅ was determined using gas-phase electron diffraction.

Methodology:

-

A high-energy beam of electrons is directed at a stream of PCl₅ vapor in a high-vacuum chamber.

-

The electrons are scattered by the electrostatic potential of the PCl₅ molecules.

-

The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a photographic plate or with a digital detector at multiple camera distances (e.g., 6.776 cm, 10.641 cm, 21.290 cm).[8]

-

The sample is maintained at a controlled temperature and low vapor pressure (e.g., 7.8 torr) to ensure it remains in the gaseous state.[8]

-

The radial distribution of scattered electron intensity is mathematically analyzed. By fitting this experimental curve to theoretical models based on different molecular geometries, precise values for bond lengths, bond angles, and amplitudes of vibration can be derived.[8]

Solid-State X-ray Crystallography

The ionic structure of solid PCl₅ is determined by single-crystal X-ray diffraction.

Methodology:

-

A single, high-quality crystal of PCl₅ is grown and mounted on a goniometer.

-

The crystal is often cooled to cryogenic temperatures to reduce thermal vibrations of the atoms.

-

A monochromatic beam of X-rays is aimed at the crystal.

-

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the ions in the crystal lattice.

-

The crystal is rotated, and thousands of diffraction spots are recorded by a detector.

-

The positions and intensities of these spots are used to calculate an electron density map of the unit cell.

-

From this map, the precise locations of the phosphorus and chlorine atoms within the [PCl₄]⁺ and [PCl₆]⁻ ions can be determined, yielding accurate bond lengths and angles.[6]

The Duality of Structure: Solid vs. Gas Phase

A noteworthy characteristic of PCl₅ is its structural dependence on its physical state. While it exists as a discrete covalent molecule in the gas phase and in nonpolar solvents, in the solid state, it adopts an ionic lattice structure composed of the tetrachlorophosphonium cation, [PCl₄]⁺ , and the hexachlorophosphate anion, [PCl₆]⁻ .[8]

This transformation is energetically favorable in the solid state as it allows for more efficient packing and greater lattice energy. The geometries and hybridizations of these ions are:

-

[PCl₄]⁺ : Tetrahedral geometry with sp³ hybridization.

-

[PCl₆]⁻ : Octahedral geometry with sp³d² hybridization.

Caption: Structural transformation of PCl₅ from the gas to the solid phase.

Conclusion

This compound is a textbook example of the predictive power of VSEPR theory and the concept of orbital hybridization. Its gaseous-phase trigonal bipyramidal geometry, with distinct and experimentally verified axial and equatorial bond lengths, underscores the subtle effects of electron pair repulsions. Furthermore, its structural transformation into an ionic lattice in the solid state highlights the principle that molecular structure is dependent on the surrounding environment. For professionals in chemical synthesis and drug development, a thorough understanding of these phase-dependent structural properties is essential for predicting reactivity and controlling chemical transformations.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. White phosphorus - Wikipedia [en.wikipedia.org]

- 4. aceorganicchem.com [aceorganicchem.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase [mdpi.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. proprep.com [proprep.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Phosphorus Pentachloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus pentachloride (PCl₅) is a highly reactive and versatile inorganic compound with the chemical formula PCl₅. It is a prominent member of the phosphorus halides and serves as a crucial reagent in organic and inorganic synthesis. Its utility primarily lies in its powerful chlorinating capabilities, enabling the conversion of various functional groups, a property extensively leveraged in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of key reaction mechanisms.

Physical Properties

This compound is a yellowish-white crystalline solid with a pungent, irritating odor.[1][2] Commercial samples may appear more yellow due to the presence of dissolved chlorine.[3] It is a water-sensitive compound that fumes in moist air due to hydrolysis. The physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | PCl₅ | [4] |

| Molecular Weight | 208.24 g/mol | [4] |

| Appearance | Yellowish-white crystalline solid | [2][4][5] |

| Odor | Pungent, unpleasant, irritating | [1][2] |

| Melting Point | 160.5 °C (sublimes under atmospheric pressure) | [4] |

| Boiling Point | Decomposes at around 160 °C | [4] |

| Sublimation Point | 166.8 °C | [3] |

| Density | 2.1 g/cm³ at 25 °C | [4] |

| Solubility | Reacts vigorously with water. Soluble in non-polar solvents like carbon disulfide (CS₂), carbon tetrachloride (CCl₄), and benzene. | [3][4] |

Molecular Structure and Bonding

The molecular structure of this compound is phase-dependent.

-

Gaseous and Liquid States: In the vapor and liquid phases, PCl₅ adopts a trigonal bipyramidal geometry , arising from the sp³d hybridization of the central phosphorus atom. This structure consists of two axial P-Cl bonds and three equatorial P-Cl bonds.[2]

-

Solid State: In the solid state, this compound exists as an ionic lattice, specifically as tetrachlorophosphonium hexachlorophosphate ([PCl₄]⁺[PCl₆]⁻) . This ionic structure enhances the crystalline nature of the solid.[6]

Chemical Properties and Reactivity

This compound is a highly reactive compound, primarily functioning as a potent chlorinating agent and a Lewis acid. Its reactivity stems from the electrophilic nature of the phosphorus atom and the presence of relatively weak P-Cl bonds.

Hydrolysis

This compound reacts violently with water in a two-step hydrolysis process. The initial reaction yields phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl).[3]

PCl₅ + H₂O → POCl₃ + 2HCl

With excess hot water, the hydrolysis proceeds further to produce phosphoric acid (H₃PO₄) and additional hydrogen chloride.[3]

POCl₃ + 3H₂O → H₃PO₄ + 3HCl

The overall hydrolysis reaction is:

PCl₅ + 4H₂O → H₃PO₄ + 5HCl

Caption: Stepwise hydrolysis of this compound.

Chlorination of Organic Compounds

This compound is widely used to replace hydroxyl (-OH) groups with chlorine atoms.

1. Conversion of Carboxylic Acids to Acyl Chlorides:

Carboxylic acids react with PCl₅ to form the corresponding acyl chlorides, with phosphorus oxychloride and hydrogen chloride as byproducts.[2][7]

R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Caption: Conversion of a carboxylic acid to an acyl chloride using PCl₅.

2. Conversion of Alcohols to Alkyl Chlorides:

Alcohols react with PCl₅ to produce alkyl chlorides, along with phosphorus oxychloride and hydrogen chloride.[8]

R-OH + PCl₅ → R-Cl + POCl₃ + HCl

The reaction mechanism involves the initial attack of the alcohol's oxygen on the phosphorus atom.

Caption: Conversion of an alcohol to an alkyl chloride using PCl₅.

Experimental Protocols

Synthesis of this compound

The laboratory synthesis of this compound is typically achieved by the direct chlorination of phosphorus trichloride.[4][9]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Dry chlorine gas (Cl₂)

-

A three-necked round-bottom flask

-

Gas inlet tube

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

Procedure:

-

Set up the apparatus in a well-ventilated fume hood. The three-necked flask is fitted with the gas inlet tube, the dropping funnel, and the reflux condenser.

-

Pass a stream of dry chlorine gas through the apparatus to ensure an inert and dry atmosphere.

-

Place a known quantity of phosphorus trichloride into the dropping funnel.

-

Slowly add the phosphorus trichloride dropwise from the funnel into the flask while maintaining a steady flow of chlorine gas. The reaction is exothermic, and the rate of addition should be controlled to prevent excessive heat generation.

-

A yellowish-white solid, this compound, will begin to form in the flask.

-

Once the addition of phosphorus trichloride is complete, continue passing chlorine gas through the apparatus for a short period to ensure the complete conversion of any unreacted PCl₃.

-

The resulting this compound can be purified by sublimation.

Caption: Experimental workflow for the synthesis of PCl₅.

Analysis of this compound Purity

The purity of this compound can be determined using gas chromatography-mass spectrometry (GC-MS) after derivatization.

Materials:

-

This compound sample

-

1-Propanol

-

Pyridine

-

An appropriate solvent (e.g., n-hexane)

-

GC-MS instrument

Procedure:

-

Sample Preparation: Prepare a standard solution of the this compound sample in a dry, inert solvent.

-

Derivatization: React the PCl₅ solution with a derivatizing agent, such as 1-propanol in a pyridine solution. This converts the highly reactive PCl₅ into a more stable and volatile derivative suitable for GC analysis.[6] The reaction of PCl₅ with 1-propanol will likely form tripropyl phosphate.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a mid-polarity column like a 50% phenyl methylsiloxane).

-

Set the GC oven temperature program to achieve separation of the derivative from any impurities or byproducts.

-

The mass spectrometer is operated in electron ionization (EI) mode to obtain mass spectra of the eluting compounds.

-

-

Quantification: The purity of the original PCl₅ sample can be determined by comparing the peak area of the derivatized product to that of a known standard.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[10]

-

It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10]

-

All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Store in a cool, dry, and well-ventilated area away from water and incompatible substances. Containers should be tightly sealed to prevent exposure to moisture.[10]

Conclusion

This compound is a cornerstone reagent in chemical synthesis, offering potent chlorinating capabilities that are indispensable in various industrial and research applications, including the development of pharmaceuticals. Its unique physical and chemical properties, particularly its phase-dependent structure and high reactivity, dictate its handling and application. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its safe and effective utilization.

References

- 1. d-nb.info [d-nb.info]

- 2. PCl5 → PCl3 + Cl2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. US4265865A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. US3995013A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Preparation of PCl5 - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Unveiling the Secrets of this compound: AChemist's Guide to Its Power and Applications - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 10. krex.k-state.edu [krex.k-state.edu]

An In-depth Technical Guide to the Lewis Acid Character of Phosphorus Pentachloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus pentachloride (PCl₅) is a versatile and reactive inorganic compound widely employed in organic synthesis as a chlorinating agent. Beyond its utility in converting alcohols and carboxylic acids to their corresponding chlorides, PCl₅ exhibits significant Lewis acidic character, a facet critical to its reactivity and catalytic applications. This technical guide provides a comprehensive overview of the Lewis acidity of PCl₅, detailing its electronic structure, adduct formation with a variety of Lewis bases, and the thermodynamic and spectroscopic parameters that quantify this behavior. Detailed experimental protocols and mechanistic insights are provided to aid researchers in harnessing the unique chemical properties of this important reagent.

Introduction: The Electronic Basis of Lewis Acidity in PCl₅

The Lewis definition of an acid as an electron-pair acceptor is fundamental to understanding the reactivity of this compound. The phosphorus atom in PCl₅ has a formal oxidation state of +5. In its gaseous state, PCl₅ adopts a trigonal bipyramidal geometry. While the phosphorus atom is formally electron-precise, with its five valence electrons forming five single bonds to chlorine atoms, it possesses accessible, low-lying empty d-orbitals in its valence shell. These vacant d-orbitals can readily accept electron pairs from Lewis bases, thereby accounting for the pronounced electrophilic and Lewis acidic nature of PCl₅. This ability to expand its coordination sphere beyond five is a hallmark of its chemical behavior.

Furthermore, the electronegativity difference between phosphorus and chlorine atoms induces a significant partial positive charge on the central phosphorus atom, further enhancing its susceptibility to nucleophilic attack by Lewis bases.

Manifestations of Lewis Acidity

The Lewis acidic character of PCl₅ is demonstrated through several key chemical phenomena, including its autoionization in the solid state and its reactions to form stable adducts with a range of Lewis bases.

Autoionization in the Solid State

In the crystalline state, this compound does not exist as discrete PCl₅ molecules. Instead, it undergoes autoionization to form an ionic lattice consisting of the tetrachlorophosphonium cation ([PCl₄]⁺) and the hexachlorophosphate anion ([PCl₆]⁻). This can be viewed as an intermolecular Lewis acid-base interaction where one PCl₅ molecule acts as a chloride ion acceptor (Lewis acid) and another acts as a chloride ion donor (Lewis base).

Equilibrium of Autoionization:

2 PCl₅(s) ⇌ [PCl₄]⁺[PCl₆]⁻(s)

The [PCl₄]⁺ cation adopts a tetrahedral geometry, while the [PCl₆]⁻ anion has an octahedral geometry. This ionic structure contributes to the stability of PCl₅ in the solid phase.

Quantitative Analysis of Lewis Acidity

The strength of a Lewis acid is quantified by the thermodynamics of its adduct formation with a Lewis base. While extensive quantitative data for PCl₅ is not broadly compiled, spectroscopic methods, particularly ³¹P NMR, provide significant insight.

Spectroscopic Evidence: ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the phosphorus nucleus. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents around the phosphorus atom.

| Species | Formula | P Oxidation State | Coordination No. | Geometry | Typical ³¹P Chemical Shift (δ, ppm) |

| Tetrachlorophosphonium | [PCl₄]⁺ | +5 | 4 | Tetrahedral | ~ +86 |

| This compound | PCl₅ | +5 | 5 | Trigonal Bipyramidal | ~ -80 |

| Hexachlorophosphate | [PCl₆]⁻ | +5 | 6 | Octahedral | ~ -295 |

Chemical shifts are referenced to 85% H₃PO₄.

The significant upfield shift observed with increasing coordination number (from +86 ppm for four-coordinate [PCl₄]⁺ to -295 ppm for six-coordinate [PCl₆]⁻) is a characteristic feature in ³¹P NMR and provides a diagnostic tool for identifying these species in solution. The formation of a Lewis acid-base adduct with PCl₅, leading to a six-coordinate phosphorus center, would be expected to result in a dramatic upfield shift in the ³¹P NMR spectrum.

Thermodynamic Data

| Compound | Formula | State | ΔHᵟᶠ (kJ/mol) | ΔHᵟᶠ (kcal/mol) |

| This compound | PCl₅ | c | -443.85 ± 0.30 | -106.08 ± 0.07 |

c = crystalline solid

Reactions with Lewis Bases: Adduct Formation and Subsequent Transformations

The Lewis acidity of PCl₅ drives its reactions with a variety of Lewis bases, which can be broadly categorized as O-donors, N-donors, and halide ions.

Reactions with N-Donors

This compound reacts with pyridine and its substituted derivatives to form adducts. ³¹P NMR studies have shown that most unidentate pyridines form 1:1 molecular adducts where the pyridine nitrogen coordinates to the phosphorus atom. The formation of these adducts can be influenced by both steric and electronic factors, with steric hindrance playing a more significant role in inhibiting complex formation. With bidentate pyridines, ionic derivatives such as [PCl₄L]⁺[PCl₆]⁻ are often formed.

Logical Relationship of PCl₅-Pyridine Adduct Formation

An In-depth Technical Guide to the Hydrolysis of Phosphorus Pentachloride to Phosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of phosphorus pentachloride (PCl₅) to phosphoric acid (H₃PO₄). The document details the reaction pathway, presents quantitative kinetic data, outlines a detailed experimental protocol, and emphasizes critical safety considerations. This information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and safely conducting this important chemical transformation.

Introduction

The hydrolysis of this compound is a vigorous, exothermic reaction that proceeds through several intermediate species to ultimately yield phosphoric acid and hydrogen chloride. The overall reaction is represented by the following equation:

PCl₅ + 4H₂O → H₃PO₄ + 5HCl[1][2]

Due to the highly reactive nature of PCl₅, the hydrolysis must be carefully controlled to manage the evolution of heat and the release of corrosive hydrogen chloride gas. The reaction is of significant interest in various chemical syntheses where a high-purity source of phosphoric acid is required or where the reactive intermediates are utilized.

Reaction Pathway and Intermediates

The hydrolysis of this compound is a stepwise process involving the sequential replacement of chlorine atoms with hydroxyl groups. The primary intermediates in this reaction have been identified as phosphoryl chloride (POCl₃), dichlorophosphoric acid (HPO₂Cl₂), and monochlorophosphoric acid (H₂PO₃Cl).[3]

The reaction begins with the partial hydrolysis of PCl₅ to form phosphoryl chloride:

PCl₅ + H₂O → POCl₃ + 2HCl[1][2]

Subsequent hydrolysis steps proceed as follows:

POCl₃ + H₂O → HPO₂Cl₂ + HCl HPO₂Cl₂ + H₂O → H₂PO₃Cl + HCl H₂PO₃Cl + H₂O → H₃PO₄ + HCl

The complete hydrolysis, therefore, involves the consumption of four equivalents of water for each equivalent of this compound.

Quantitative Data

The hydrolysis of this compound and its intermediates follows a sequential, irreversible kinetic model. The relative rates of hydrolysis for each species have been determined, providing insight into the reaction dynamics.

| Species | Relative Hydrolysis Rate Constant |

| This compound (PCl₅) | 1.00[3] |

| Phosphoryl Chloride (POCl₃) | 0.24[3] |

| Dichlorophosphoric Acid (HPO₂Cl₂) | 0.02[3] |

| Monochlorophosphoric Acid (H₂PO₃Cl) | 0.08[3] |

Table 1: Relative rate constants for the sequential hydrolysis of PCl₅ and its intermediates.

The reaction is highly exothermic. The standard enthalpy of formation for aqueous orthophosphoric acid derived from the heat of hydrolysis of crystalline this compound has been measured.[4]

| Parameter | Value |

| ΔH°f[H₃PO₄, (in 100 H₂O)] | -309.80 ± 0.35 kcal/mole[5] |

Table 2: Standard enthalpy of formation of aqueous orthophosphoric acid from PCl₅ hydrolysis.

Experimental Protocol

The following protocol outlines a method for the controlled hydrolysis of this compound to phosphoric acid in a laboratory setting. This procedure is designed to manage the exothermic nature of the reaction and ensure the safe handling of all materials.

Materials and Equipment

-

Reactants:

-

This compound (PCl₅), high purity

-

Deionized water

-

Inert solvent (e.g., anhydrous diethyl ether or dichloromethane)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Standard glassware for work-up and analysis

-

Personal Protective Equipment (PPE): Chemical resistant gloves (e.g., butyl rubber), safety goggles, face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

-

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup:

-

Thoroughly dry all glassware in an oven and assemble the reaction apparatus (three-neck flask, dropping funnel, condenser with gas outlet) under a stream of inert gas (e.g., nitrogen or argon).

-

In the fume hood, carefully weigh the desired amount of this compound and transfer it to the reaction flask.

-

Add a suitable volume of an anhydrous inert solvent to the flask to create a slurry. This will help to moderate the reaction temperature.

-

Fill the dropping funnel with the stoichiometric amount of deionized water (4 moles of water per mole of PCl₅).

-

-

Controlled Hydrolysis:

-

Place the reaction flask in an ice bath and begin vigorous stirring.

-

Add the deionized water from the dropping funnel to the PCl₅ slurry dropwise. The rate of addition should be slow enough to maintain the reaction temperature below 10 °C.

-

Observe the reaction for the evolution of hydrogen chloride gas, which should be directed to the scrubber.

-

After the addition of water is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Once at room temperature, gently heat the mixture to reflux for 1-2 hours to ensure the complete hydrolysis of all intermediates.

-

-

Product Isolation and Analysis:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the inert solvent using a rotary evaporator.

-

The remaining viscous liquid is crude phosphoric acid.

-

The purity of the phosphoric acid can be determined by various analytical methods, such as acid-base titration or ³¹P NMR spectroscopy.

-

Safety Considerations

-

This compound is a highly corrosive and moisture-sensitive solid. It reacts violently with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride gas.[1] Inhalation can cause severe irritation to the respiratory tract, and skin or eye contact can result in serious burns.

-

Hydrogen chloride is a toxic and corrosive gas with a pungent odor. Exposure can cause severe irritation to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Spill and Waste Disposal: In case of a spill, do not use water. Neutralize small spills with a dry, inert absorbent material such as sand or sodium bicarbonate. Dispose of all waste in accordance with local regulations. PCl₅ should be neutralized with a base, such as a calcium hydroxide suspension, in a well-ventilated area.[1]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Kinetics of hydrolysis of PCl5 in situ as evaluated from the partial hydrolysis products formed in [18O]water - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Enthalpy of Formation of this compound; Derivation of the Enthalpy of Formation of Aqueous Orthophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heat of hydrolysis of this compound, and heat of formation of aqueous orthophosphoric acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Decomposition of Phosphorus Pentachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of phosphorus pentachloride (PCl₅), a reversible gas-phase reaction of significant interest in various chemical processes. The document details the thermodynamics, kinetics, and equilibrium of the decomposition, along with proposed experimental methodologies for its study.

Reaction Mechanism and Stoichiometry

The thermal decomposition of this compound is a unimolecular dissociation reaction where gaseous PCl₅ breaks down into phosphorus trichloride (PCl₃) and chlorine (Cl₂). The reaction is reversible and reaches a state of dynamic equilibrium.

Reaction: PCl₅(g) ⇌ PCl₃(g) + Cl₂(g)

The process is endothermic, meaning that heat is absorbed from the surroundings to drive the decomposition.[1][2] This is consistent with the breaking of P-Cl bonds in the PCl₅ molecule.

dot

Thermodynamic Data

The thermodynamic parameters for the species involved in the decomposition of PCl₅ are crucial for understanding the spontaneity and temperature dependence of the reaction.

| Compound | Formula | State | ΔH°f (kJ/mol) at 298.15 K | S° (J/mol·K) at 298.15 K | C_p (J/mol·K) at 298.15 K |

| This compound | PCl₅ | g | -374.9[3] | 364.5[3] | 111.5[4] |

| Phosphorus Trichloride | PCl₃ | g | -287.0[3] | 311.7[3] | 71.8[5] |

| Chlorine | Cl₂ | g | 0[3] | 223.0[6] | 33.9[7] |

Table 1: Standard Thermodynamic Data

From the standard enthalpies of formation, the standard enthalpy change (ΔH°) for the decomposition reaction can be calculated as:

ΔH° = [ΔH°f(PCl₃, g) + ΔH°f(Cl₂, g)] - ΔH°f(PCl₅, g) ΔH° = [-287.0 + 0] - [-374.9] = +87.9 kJ/mol

The positive value of ΔH° confirms the endothermic nature of the decomposition.

Similarly, the standard entropy change (ΔS°) is:

ΔS° = [S°(PCl₃, g) + S°(Cl₂, g)] - S°(PCl₅, g) ΔS° = [311.7 + 223.0] - 364.5 = +170.2 J/mol·K

The positive entropy change is expected as one mole of gas decomposes into two moles of gas, leading to an increase in disorder.[8]

Equilibrium Constant

The position of the equilibrium is described by the equilibrium constant, K_c (in terms of molar concentrations) or K_p (in terms of partial pressures).

| Temperature (K) | K_c (mol/L) | K_p (atm) | Reference |

| 473 | 8.3 x 10⁻³ | - | [9] |

| 573 | 0.0625 | 2.94 | [8] |

| 600 | - | 381 | [10] |

| 700 | 46.9 | - | [10] |

Table 2: Equilibrium Constants for PCl₅ Decomposition

The relationship between K_p and K_c is given by: K_p = K_c(RT)^Δn, where Δn is the change in the number of moles of gas (in this case, Δn = 2 - 1 = 1).

The temperature dependence of the equilibrium constant is described by the Van't Hoff equation, which is consistent with Le Chatelier's principle. For this endothermic reaction, an increase in temperature shifts the equilibrium to the right, favoring the formation of products and thus increasing the equilibrium constant.[11]

Kinetic Data

| Parameter | Value | Method | Reference |

| Apparent Activation Energy (Sublimation) | 70.65 ± 0.04 kJ/mol | DSC | [12][13] |

Table 3: Kinetic Parameter for PCl₅ Sublimation

Experimental Protocols

A detailed experimental protocol for determining the thermodynamic and kinetic parameters of the thermal decomposition of PCl₅ in the gas phase is proposed below. This protocol is a composite based on general methods for studying gas-phase equilibria and kinetics.

Determination of the Equilibrium Constant (K_p)

This experiment aims to determine the equilibrium constant, K_p, at a specific temperature by measuring the total pressure of the system at equilibrium.

Materials and Apparatus:

-

This compound (solid)

-

High-vacuum line

-

Quartz reaction vessel of known volume

-

Electric furnace with temperature controller

-

Pressure transducer or manometer

-

Schlenk line for inert gas handling

Procedure:

-

Preparation: A known mass of PCl₅ is placed in the quartz reaction vessel. The vessel is attached to the vacuum line and evacuated to remove any air and moisture.

-

Vaporization: The vessel is heated in the electric furnace to a temperature high enough to ensure all the PCl₅ is in the gas phase but below the decomposition temperature. The initial pressure of PCl₅ is calculated using the ideal gas law.

-

Decomposition and Equilibration: The temperature of the furnace is then raised to the desired temperature for the equilibrium study (e.g., 500 K). The system is allowed to reach equilibrium, which is indicated by a stable pressure reading.

-

Data Collection: The total pressure at equilibrium is recorded.

-

Calculation:

-